3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline typically involves a multi-step process. One common synthetic route includes the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-butoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various synthetic reactions. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline can be compared with similar compounds such as:
- 3-Butoxy-N-[2-(2-bromophenoxy)ethyl]aniline
- 3-Butoxy-N-[2-(2-fluorophenoxy)ethyl]aniline
- 3-Butoxy-N-[2-(2-iodophenoxy)ethyl]aniline These compounds share similar structures but differ in their halogen substituents, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific chlorine substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZETRNPRSWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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